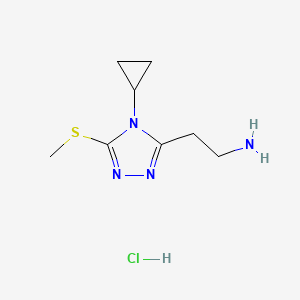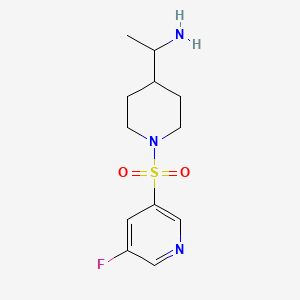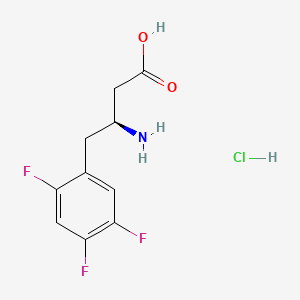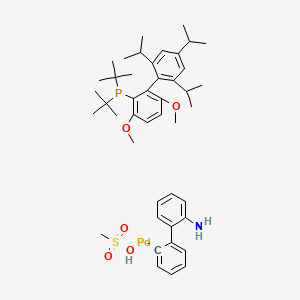
5-Chloro-3-(trifluoromethyl)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(trifluoromethyl)picolinonitrile is a pyridine heterocyclic organic compound . It has a molecular formula of C7H2ClF3N2 .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridine (TFMP) derivatives, which include this compound, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular weight of this compound is 206.55 g/mol . Its InChI Key is FUPKVFJSGNZICR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.55 g/mol . Its InChI Key is FUPKVFJSGNZICR-UHFFFAOYSA-N . More detailed physical and chemical properties were not found in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-Chloro-3-(trifluoromethyl)picolinonitrile serves as a precursor in the synthesis of complex organic compounds and materials. For instance, it is used in the synthesis of non-peripheral triclosan substituted metal-free, copper(II), and nickel(II) phthalocyanines. These compounds have shown potent inhibitory properties against acetylcholinesterase and butyrylcholinesterase, suggesting potential for the treatment of Alzheimer's diseases and Diabetes mellitus due to their α-glucosidase inhibitory and antioxidant activities (Barut & Demirbaş, 2020).
Photophysics and Photochemistry
The molecule is also explored in the domain of photophysics and photochemistry. For example, studies have focused on the phototriggered nonenzymatic DNA phosphoramidate ligation reactions using N-methyl picolinium carbamate protecting groups, which are derived from this compound. This showcases its application in the study of model protocellular systems and prebiotic nucleic acid synthesis (Cape et al., 2012).
Biodegradation
In environmental sciences, the biodegradation of related compounds such as 5-chloro-2-picolinic acid by novel identified degraders has been reported, emphasizing the environmental relevance of such molecules in pollution remediation and the importance of microbial interactions with synthetic organic compounds (Wu et al., 2017).
Catalysis and Material Science
Research in catalysis and material science has also been conducted with this compound derivatives. For example, these compounds are involved in the synthesis of luminescent platinum(II) complexes, suggesting their utility in the development of new materials for organic light-emitting diodes (OLEDs) and other photonic applications. Such studies underline the role of this compound in advancing the field of electronic materials and devices (Lee et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that the compound has high reactivity and is commonly used in organic synthesis reactions as a catalyst, reagent, and intermediate .
Mode of Action
It is known to be involved in various organic synthesis reactions due to its high reactivity .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and has a boiling point of 108-110 °c .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-3-(trifluoromethyl)picolinonitrile. It should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s also important to avoid skin contact and inhalation, and to avoid mixing with oxidizing agents, strong acids, and strong bases .
Eigenschaften
IUPAC Name |
5-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-4-1-5(7(9,10)11)6(2-12)13-3-4/h1,3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNDQHSGIICWCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741928 |
Source


|
| Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214349-71-9 |
Source


|
| Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-methylpiperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B580650.png)
![N-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-2-(1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetamide](/img/structure/B580651.png)
![3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B580653.png)



